molecular formula C16H23B B1283673 1-Bromo-4-(trans-4-butylcyclohexyl)benzene CAS No. 516510-78-4

1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Cat. No. B1283673
CAS RN: 516510-78-4
M. Wt: 295.26 g/mol
InChI Key: NFLACFCPGPQOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a brominated benzene derivative with a trans-4-butylcyclohexyl group attached to the para position. While the specific compound is not directly studied in the provided papers, related bromobenzene derivatives and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves halogenation reactions or coupling reactions. For instance, the Cadiot-Chodkiewicz coupling is used to synthesize acetylenic macrocycles, which could be a relevant method for constructing similar bromobenzene compounds . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is achieved through procedures that could be adapted for the synthesis of this compound, including the use of NMR and IR spectroscopy for characterization .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be complex, as seen in the X-ray crystallography studies of macrocycles . The structure of this compound would likely exhibit similar interactions, such as C-H···Br and C-Br···π, which are common in brominated aromatic compounds . These interactions can influence the packing and stability of the compound's crystal structure.

Chemical Reactions Analysis

Bromobenzene derivatives can participate in various chemical reactions. For example, the synthesis of a natural product starting from a brominated phenyl methanol demonstrates the reactivity of brominated aromatic compounds in multi-step synthetic routes . The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl)benzene show the potential for bromobenzene derivatives to be used in reactions like the Wittig-Horner reaction, which could be relevant for further functionalization of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are influenced by their molecular structure. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene indicate that the presence of a bromine atom can affect the electronic properties and photoluminescence of the compound . Similarly, the solubility, melting point, and boiling point of this compound would be affected by the presence of the bulky trans-4-butylcyclohexyl group and the bromine atom.

Scientific Research Applications

Synthesis of Triaminocyclohexane Derivatives

1-Bromo-4-(trans-4-butylcyclohexyl)benzene plays a role in the synthesis of complex organic compounds. For instance, trans- and cis-3-bromo-1,2-epoxycyclohexanes, which are structurally related to this compound, were used to produce a range of triaminocyclohexane derivatives. These derivatives were developed through various reactions involving bromo amino alcohols and diamino alcohols, which are critical in producing triamines with diverse amino residues. This work highlights the compound's utility in synthesizing structurally complex and potentially bioactive molecules (Zhao et al., 1993).

Study of Hydrogenation Stereochemistry

In another study, related compounds to this compound were used to understand the stereochemistry involved in the hydrogenation process. This research explored the use of various catalyst systems to selectively produce cis- or trans-4-t-butylmethylcyclohexanes, demonstrating the compound's relevance in studying reaction mechanisms and catalysis (Mitchell, 1970).

Applications in Fluorescence and Luminescence Studies

The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, which shares a similar bromo-benzene structure with this compound, was synthesized and its fluorescence properties were extensively studied. This research showcases the potential use of this compound in the field of material science, particularly in the development of compounds with unique photoluminescence properties for various applications (Zuo-qi, 2015).

Exploration in Polymerization and Material Sciences

Compounds related to this compound, like trans-4-tert-butylcyclohexyl methacrylate, were used to investigate polymerization kinetics, revealing important insights into polymer properties and reactivities. This underlines the significance of such compounds in material sciences, particularly in understanding and improving polymerization processes for industrial applications (Matsumoto et al., 1993).

Mechanism of Action

The mechanism of action of “1-Bromo-4-(trans-4-butylcyclohexyl)benzene” is not clear from the available sources .

properties

IUPAC Name

1-bromo-4-(4-butylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLACFCPGPQOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572954
Record name 1-Bromo-4-(4-butylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

516510-78-4
Record name 1-Bromo-4-(4-butylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Brom-4-(trans-4-butylcyclohexyl)-benzol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.